molecular formula C12H11NS B1605948 S,S-Diphenylsulfilimine CAS No. 36744-90-8

S,S-Diphenylsulfilimine

Cat. No.: B1605948
CAS No.: 36744-90-8
M. Wt: 201.29 g/mol
InChI Key: LEXXWUCMDYEREL-UHFFFAOYSA-N
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Description

S,S-Diphenylsulfilimine is a chemical compound with the molecular formula (C6H5)2S=NH · H2O. It is known for its versatility as a synthetic tool in organic chemistry. The compound is characterized by the presence of a sulfur-to-nitrogen bond, which is often represented as a double bond (S=N). This bond is crucial for the compound’s reactivity and applications in various chemical reactions .

Mechanism of Action

Target of Action

S,S-Diphenylsulfilimine primarily targets a series of aryl halides . These aryl halides play a crucial role in various chemical reactions, serving as the substrates for this compound .

Mode of Action

The interaction of this compound with its targets is a typical nucleophilic aromatic substitution process . The high reactivity of the sulfilimine reagent is observed and accounted for in terms of the contribution of the ylid form to the overall structure .

Biochemical Pathways

The reaction of this compound with aryl halides affects the nucleophilic aromatic substitution pathway . This process provides a robust and scalable method for the construction of aryl-, alkyl- and alkenyl-substituted C-chiral allylic sulfilimines .

Pharmacokinetics

The stoichiometry, rate constants, and order of reaction have been determined for the reaction of this compound with various substrates . These factors can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the action of this compound is the formation of C-chiral allylic sulfilimines . These are important functional groups for organic synthesis . Additionally, the combination of the allylic amination with an in situ deprotection of the sulfilimine constitutes a convenient one-pot protocol for the construction of chiral nonracemic primary allylic amines .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other reactants and the solvent used . For example, Arrhenius parameters and solvent effects have been determined for some of these reactions . These factors can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

The role of S,S-Diphenylsulfilimine in biochemical reactions is significant. It has been used in the preparation of various sulfilimines

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with various substrates. The kinetics and mechanism of its reaction with substrates like 1-fluoro-2,4-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, 2-chloro-3-nitropyridine, 2-chloro-5-nitropyridine, and 2-chloro-3,5-dinitropyridine have been investigated .

Preparation Methods

Synthetic Routes and Reaction Conditions: S,S-Diphenylsulfilimine can be synthesized through the oxidation of thioethers with electrophilic amine reagents, such as chloramine-T, in the presence of a base. The general reaction is as follows:

R2S+ClNHTsR2S=NTs+HClR_2S + ClNHTs \rightarrow R_2S=NTs + HCl R2​S+ClNHTs→R2​S=NTs+HCl

An alternative route involves the reaction of electrophilic sulfur compounds with amines .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is typically prepared in laboratory settings for research and development purposes. The synthesis involves standard organic chemistry techniques and reagents .

Chemical Reactions Analysis

Types of Reactions: S,S-Diphenylsulfilimine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

imino(diphenyl)-λ4-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NS/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXXWUCMDYEREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313978
Record name S,S-Diphenylsulfilimine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36744-90-8
Record name S,S-Diphenylsulfilimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36744-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S,S-Diphenylsulphimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036744908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S,S-Diphenylsulfilimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S,S-diphenylsulphimide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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